molecular formula C17H9Cl2N3O2S B2414413 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 865249-50-9

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2414413
CAS RN: 865249-50-9
M. Wt: 390.24
InChI Key: MBVQRDMVJBZLPK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzothiophene ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the benzothiophene ring, and the carboxamide group. These groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the benzothiophene ring, and the carboxamide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate, followed by further chemical reactions to yield various compounds. These compounds have been tested for their antimicrobial activities against different bacterial strains. For example, the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrated significant antibacterial activity, showcasing the potential of these compounds in antimicrobial applications (Naganagowda & Petsom, 2011).

Anticancer Evaluation

Derivatives of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide have also been evaluated for their potential anticancer activities. In one study, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several of these compounds exhibited moderate to excellent anticancer activity, indicating their promise as therapeutic agents (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it would interact with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2S/c18-11-7-3-1-5-9(11)16-21-22-17(24-16)20-15(23)14-13(19)10-6-2-4-8-12(10)25-14/h1-8H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVQRDMVJBZLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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